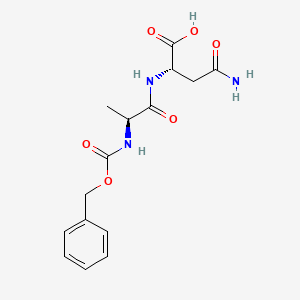
1,1-Diethoxy-3,3,5-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-3,3,5-trimethylcyclohexane is an organic compound with the molecular formula C13H26O2 It is a derivative of cyclohexane, featuring two ethoxy groups and three methyl groups attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethoxy-3,3,5-trimethylcyclohexane can be synthesized through the reaction of 3,3,5-trimethylcyclohexanone with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the formation of the diethoxy derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxy-3,3,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanoic acid.
Reduction: Formation of 1,1-diethoxy-3,3,5-trimethylcyclohexanol or 3,3,5-trimethylcyclohexane.
Substitution: Formation of 1,1-dihalo-3,3,5-trimethylcyclohexane or 1,1-diamino-3,3,5-trimethylcyclohexane.
Applications De Recherche Scientifique
1,1-Diethoxy-3,3,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-3,3,5-trimethylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the cyclohexane ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethoxy-3,3,5-trimethylcyclohexane: Similar in structure but with different functional groups.
3,3,5-Trimethylcyclohexanone: Lacks the ethoxy groups but shares the cyclohexane core.
3,3,5-Trimethylcyclohexanol: Contains a hydroxyl group instead of ethoxy groups.
Uniqueness
This compound is unique due to the presence of two ethoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C13H26O2 |
|---|---|
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
1,1-diethoxy-3,3,5-trimethylcyclohexane |
InChI |
InChI=1S/C13H26O2/c1-6-14-13(15-7-2)9-11(3)8-12(4,5)10-13/h11H,6-10H2,1-5H3 |
Clé InChI |
WIDBDXHTFRZAGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CC(CC(C1)(C)C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




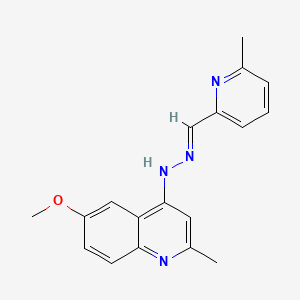
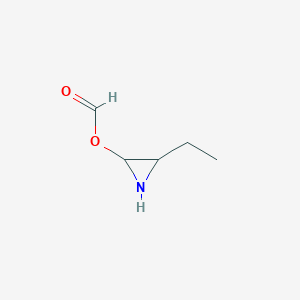
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)
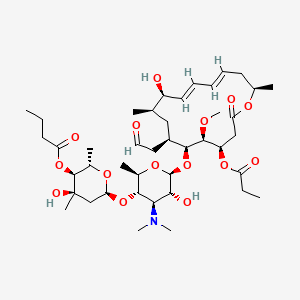


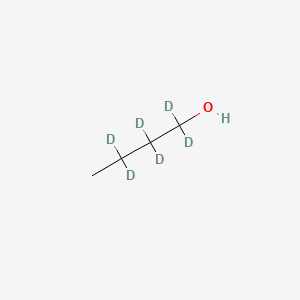
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
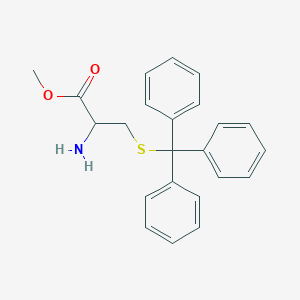
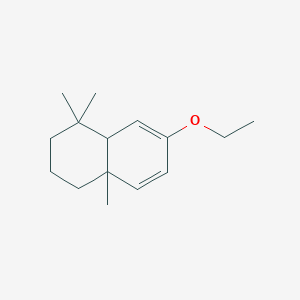
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
